Glycophymoline
Description
Glycophymoline is a quinazoline alkaloid first isolated from Glycosmis pentaphylla (Rutaceae) . It has also been identified in the metabolome of the endophytic fungus Alternaria alternata . Structurally, it belongs to the quinazoline family, characterized by a bicyclic framework with a benzene ring fused to a pyrimidine ring. This alkaloid exhibits notable bioactivities, including anti-inflammatory and cytotoxic properties, with demonstrated effects against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines . Its mechanism of action involves interactions with apoptosis-regulating proteins, as inferred from molecular docking studies .
pentaphylla, which are rich in bioactive alkaloids .
Properties
CAS No. |
72361-61-6 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-benzyl-4-methoxyquinazoline |
InChI |
InChI=1S/C16H14N2O/c1-19-16-13-9-5-6-10-14(13)17-15(18-16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
IYFCZALHGYMIIU-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC2=CC=CC=C21)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Glycophymoline with structurally or functionally related compounds from Alternaria alternata and Glycosmis species:
Key Findings from Comparative Studies
Structural Similarity ≠ Functional Redundancy :
- This compound and Arborine share a quinazoline backbone, yet Arborine’s antimicrobial activity contrasts with this compound’s anticancer focus . This aligns with evidence that >85% structural similarity (Tanimoto index) yields only a 30% probability of identical biological activity .
Mechanistic Divergence in Cytotoxicity: this compound and 2-Hydroxychrysophanol both target cancer cells but employ distinct pathways. The former induces apoptosis via protein binding, while the latter intercalates DNA .
Source-Dependent Bioactivity: this compound’s efficacy varies by source. In Alternaria alternata, it coexists with Levofuraltadone, which has antitrypanosomal activity, highlighting the metabolic diversity of endophytic fungi .
Molecular Docking Superiority: In silico studies rank this compound below Kigelinone and Isoathyriol in binding affinity to antimicrobial targets (e.g., 5IUU, 5Y63) but highlight its specificity for apoptotic proteins like 1G5M .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
